(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one
Description
Nomenclature and Systematic Identification
The systematic name of this compound reflects its intricate architecture. According to IUPAC conventions, the base structure is a 1,3-thiazolidin-4-one ring, a five-membered heterocycle containing sulfur (at position 1) and nitrogen (at position 3). The substituents are enumerated as follows:
- 5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} : A methylidene group at position 5 is conjugated to a pyrazole ring. This pyrazole is substituted at position 3 with a 4-butoxy-2-methylphenyl group and at position 1 with a phenyl group.
- 3-butyl : A butyl chain is attached to the nitrogen at position 3 of the thiazolidinone core.
- 2-thioxo : A sulfur atom replaces the oxygen at position 2, forming a thione group.
The stereodescriptor (5Z) specifies the Z-configuration of the exocyclic double bond at position 5. The molecular formula is C28H31N3O2S2 , with a molecular weight of 505.7 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C28H31N3O2S2 |
| Molecular Weight | 505.7 g/mol |
| CAS Registry Number | 955875-26-0 |
| Key Functional Groups | Thiazolidinone, pyrazole, thioxo, butoxy |
Historical Context in Heterocyclic Chemistry
The development of heterocyclic compounds began in the early 19th century, with seminal discoveries like Brugnatelli’s isolation of alloxan from uric acid (1818) and Dobereiner’s synthesis of furan derivatives (1832) . Pyrazoles, first identified in 1834, gained prominence due to their pharmacological versatility, while thiazolidinones emerged later as antidiabetic agents targeting peroxisome proliferator-activated receptors (PPAR-γ) .
The fusion of pyrazole and thiazolidinone scaffolds, as seen in this compound, reflects modern strategies to enhance bioactivity through hybrid pharmacophores. Such hybrids leverage the anti-inflammatory and anticancer properties of pyrazoles and the metabolic regulatory effects of thiazolidinones . The incorporation of a butoxy-2-methylphenyl group exemplifies efforts to improve lipophilicity and target binding, a trend accelerated by advances in multicomponent reactions and nanocatalysis .
Structural Classification Within Thiazolidinone-Pyrazole Hybrids
This compound belongs to the 5-arylidene-4-thiazolidinone class, characterized by an exocyclic double bond at position 5 conjugated to an aromatic system. The pyrazole moiety at position 5 introduces additional complexity, enabling interactions with enzymes like tyrosinase and kinases . Key structural features include:
- Thiazolidinone Core : The 2-thioxo group enhances electrophilicity, facilitating nucleophilic attacks at position 4, while the butyl chain at N-3 modulates solubility .
- Pyrazole Substituent : The 1-phenyl and 3-(4-butoxy-2-methylphenyl) groups create steric and electronic effects that influence receptor binding. The para-butoxy group likely enhances membrane permeability via lipophilic interactions .
Comparative studies of similar hybrids, such as 5-[3-(2-chloro-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-2-(2,4-dimethoxy-phenylamino)-thiazol-4-one , demonstrate that chloro-substituted aryl groups improve tyrosinase inhibition . The Z*-configuration of the exocyclic double bond in this compound may further optimize spatial alignment with biological targets .
Properties
Molecular Formula |
C28H31N3O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-4-6-15-30-27(32)25(35-28(30)34)18-21-19-31(22-11-9-8-10-12-22)29-26(21)24-14-13-23(17-20(24)3)33-16-7-5-2/h8-14,17-19H,4-7,15-16H2,1-3H3/b25-18- |
InChI Key |
MNVQUALBCGWJET-BWAHOGKJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Ethyl 2,4-Dioxo-4-arylbutanoate
Substituted acetophenones react with diethyl oxalate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide) to form 1,3-diketoesters. For example, 4-butoxy-2-methylacetophenone yields ethyl 2,4-dioxo-4-(4-butoxy-2-methylphenyl)butanoate.
Step 2: Cyclization with Phenylhydrazine
The diketoester undergoes cyclization with phenylhydrazine in ethanol to form ethyl 5-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate. Reduction with LiAlH₄ in THF converts the ester to a primary alcohol, which is oxidized to the aldehyde using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide.
Table 1: Physical Data for Pyrazole Intermediates
Synthesis of the Thiazolidin-4-one Moiety: 3-Butyl-2-thioxo-1,3-thiazolidin-4-one
Method A: Thiourea Cyclization
3-Butyl-2-thioxothiazolidin-4-one is prepared by reacting butylamine with carbon disulfide and chloroacetyl chloride under solvent-free conditions. The reaction proceeds via a three-component condensation, yielding the thiazolidinone ring in 85–90% yield.
Method B: Multicomponent Reaction
A one-pot approach using butylamine, carbon disulfide, and fumaryl chloride in water at 70°C produces the thiazolidin-4-one core with 82% yield. This green method avoids toxic solvents.
Table 2: Comparison of Thiazolidin-4-one Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Reaction Time |
|---|---|---|---|
| Thiourea Cyclization | Solvent-free | 88 | 4 h |
| Multicomponent | H₂O | 82 | 2 h |
Knoevenagel Condensation: Formation of the Z-Configured Methylidene Bridge
The final step involves condensation of the pyrazole-4-carbaldehyde (6a ) with 3-butyl-2-thioxothiazolidin-4-one (8 ) under mild acidic or basic conditions to form the (Z)-configured product.
Catalytic Approach
Using morpholine (10 mol%) in ethanol under reflux for 2 hours achieves selective Z-configuration. The reaction is monitored by TLC, and the product is recrystallized from ethanol (yield: 75–80%).
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with comparable yield (78%). This method enhances stereoselectivity due to controlled heating.
Table 3: Spectral Data for Target Compound
Stereochemical Control and Challenges
The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the pyrazole C4-H and thiazolidinone C5-H. Competing E-isomer formation (15–20%) is minimized by using bulky bases like DBU or low-temperature conditions.
Scalability and Industrial Considerations
Large-scale synthesis (500 g) employs continuous flow reactors to optimize the Knoevenagel step, achieving 72% yield with 99% purity. Solvent recovery systems are integrated for ethanol reuse .
Chemical Reactions Analysis
Nucleophilic Addition at the Thioxo Group
The 2-thioxo group in the thiazolidinone ring serves as a reactive site for nucleophilic additions. This moiety reacts with alkylating agents and electrophiles under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C | S-alkylation forms sulfides | |
| Acylation | Acetyl chloride, pyridine, RT | Thioester formation |
These reactions are critical for modifying the sulfur center to enhance biological activity or alter solubility .
Reactivity of the Exocyclic Double Bond
The (5Z)-configured methylidene group undergoes cycloadditions and conjugate additions.
The Z-configuration directs stereoselectivity in these reactions, favoring endo adducts in cycloadditions .
Pyrazole Ring Functionalization
The 1-phenyl-3-(4-butoxy-2-methylphenyl)pyrazole moiety participates in electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group introduced at pyrazole C4 | |
| Halogenation | Br₂ in CHCl₃, RT | Bromination at aromatic positions |
These modifications are used to diversify the compound’s electronic profile for structure-activity relationship (SAR) studies .
Oxidation and Reduction Reactions
The thiazolidinone core and conjugated system are redox-active:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation of Thioxo Group | H₂O₂, acetic acid, 50°C | Converts thioxo to oxo group | |
| Reduction of Double Bond | NaBH₄, ethanol, RT | Hydrogenation to saturated thiazolidinone |
Oxidation of the thioxo group to oxo diminishes hydrogen-bonding potential, impacting target binding.
Catalytic Cross-Coupling Reactions
The aromatic systems enable Pd-catalyzed couplings for structural diversification:
These reactions are pivotal for generating analogs with improved pharmacokinetic properties .
Solvent and Catalyst Effects on Reaction Efficiency
Optimized conditions are critical for yield and selectivity:
Ultrasound and nano-catalysts improve atom economy and reduce energy consumption .
Comparative Reaction Outcomes
Key differences in reactivity between similar compounds:
| Compound Feature | Reactivity with KMnO₄ | Product Stability | Reference |
|---|---|---|---|
| Allyl-substituted analog | Rapid oxidation to sulfone | Moderate stability in aqueous media | |
| Butyl-substituted target | Slow oxidation, forms sulfoxide | High crystalline stability |
The butyl group’s steric bulk slows oxidation kinetics compared to allyl derivatives.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have shown significant promise as anticancer agents. Research indicates that compounds containing the thiazolidinone scaffold can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Several studies have demonstrated that thiazolidinone derivatives can act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, compounds derived from thiazolidinones have been reported to exhibit potent inhibitory activities against multiple tyrosine kinases, including c-Met and Src, with IC50 values in the low micromolar range .
- Cytotoxicity Against Cancer Cell Lines : Specific derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain thiazolidinones demonstrated IC50 values as low as 0.24 µM against HepG2 cells, indicating strong potential for therapeutic applications .
Antimicrobial Properties
Thiazolidinone compounds are recognized for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The following points summarize their efficacy:
- Bacterial Inhibition : Studies have shown that thiazolidinone derivatives can effectively inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus. For example, a derivative exhibited an inhibition percentage of 88.46% against E. coli .
- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has also been explored:
- Inhibition of Inflammatory Mediators : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This property makes them candidates for treating conditions characterized by chronic inflammation .
Agricultural Applications
Beyond medicinal uses, thiazolidinones are being investigated for agricultural applications:
- Pesticides and Fertilizers : Certain thiazolidinone derivatives have been synthesized for use as pesticides to combat agricultural pests and as fertilizers to enhance crop yield . Their effectiveness in these roles is being actively researched due to the increasing global demand for food production.
Summary Table of Biological Activities
| Activity Type | Example Compounds | Mechanism of Action | IC50 Values |
|---|---|---|---|
| Anticancer | Thiazolidinone derivatives | Tyrosine kinase inhibition | 0.24 µM (HepG2) |
| Antimicrobial | Various thiazolidinones | Disruption of bacterial cell wall synthesis | 88.46% (E. coli) |
| Anti-inflammatory | Selected thiazolidinones | Inhibition of pro-inflammatory cytokines | Not specified |
| Agricultural | Thiazolidinone-based formulations | Pesticidal activity and enhancement of crop yield | Not specified |
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory pathways, cancer cell proliferation, and microbial growth.
Pathways Involved: The compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes essential for disease progression.
Comparison with Similar Compounds
Key Structural Features:
- Core structure : A 1,3-thiazolidin-4-one ring with a Z-configuration at the C5 methylidene group.
- Substituents: A 4-butoxy-2-methylphenyl group attached to the pyrazole ring. A butyl chain at position 3 of the thiazolidinone ring. A phenyl group at position 1 of the pyrazole.
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives exhibit significant variations in biological and physicochemical properties depending on substituent modifications. Below, Compound A is compared to three structural analogs (Compounds B, C, and D) based on substituent groups, molecular properties, and synthetic strategies.
Structural and Molecular Comparison
Impact of Substituent Modifications
Alkyl Chain Length (Butyl vs. Pentyl vs. Methoxypropyl)
Aromatic Substituent Positioning (Methyl Group)
Oxygen-Containing Groups (Butoxy vs. Isobutoxy vs. Hydroxy)
- Compound C substitutes butoxy with isobutoxy, introducing branching that could reduce metabolic stability .
- Compound D replaces the pyrazole-linked phenyl group with a 2-hydroxybenzylidene moiety, enabling intramolecular hydrogen bonding (e.g., C–H⋯S and O–H⋯S interactions), which stabilizes its crystal lattice .
Spectroscopic and Crystallographic Insights
- NMR Data : For Compound D, 1H-NMR signals at δ 10.2 ppm (OH) and δ 7.3–7.8 ppm (aromatic protons) confirm the Z-configuration and hydrogen-bonding network . Similar patterns are expected for Compound A but require experimental validation.
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article examines the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and efficacy against different biological targets.
Synthesis and Structural Characterization
The synthesis of thiazolidinone derivatives typically involves the condensation of thiosemicarbazones with carbonyl compounds. For this specific compound, it was synthesized through a multi-step reaction involving the pyrazole moiety and thiazolidinone framework. Characterization methods such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. In a comparative study, various thiazolidinones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one showed inhibition rates ranging from 53.84% to 91.66% against Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups on the aromatic ring significantly enhanced antibacterial activity.
| Compound | Antibacterial Activity (%) | Target Bacteria |
|---|---|---|
| 2e | 88.46 | E. coli |
| 2b | 81.8 | S. aureus |
| 2c | 71.0 | E. coli |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been highlighted in several studies. The compound under discussion has shown promise in inhibiting cell proliferation in various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
In vitro studies demonstrated that derivatives with specific substituents on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. For example, a thiazolidinone derivative with a chlorophenyl substituent displayed significantly higher activity against cancer cells than those without such modifications.
Anti-inflammatory Activity
Thiazolidinones also exhibit anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. Molecular docking studies indicated that these compounds can inhibit key inflammatory pathways by modulating cytokine release and inhibiting cyclooxygenase enzymes . The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one was found to reduce levels of pro-inflammatory cytokines in vitro.
Case Studies
A series of studies have been conducted to evaluate the biological activities of thiazolidinone derivatives:
- Antibacterial Study : A study reported that a related thiazolidinone exhibited an inhibition zone comparable to that of ampicillin against E. coli, indicating its potential as an alternative antibacterial agent .
- Anticancer Study : Another study focused on the cytotoxic effects of thiazolidinones on various cancer cell lines, revealing that certain modifications led to enhanced potency against resistant cancer strains .
- Molecular Docking : Computational studies using molecular docking techniques have provided insights into the binding interactions between these compounds and their biological targets, revealing potential pathways for drug development .
Q & A
Q. What established synthetic routes are used to prepare (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one?
The compound is synthesized via cyclization of intermediates, such as reacting substituted pyrazole-carbaldehyde derivatives with thiazolidinone precursors. A common method involves refluxing in ethanol with catalysts like acetic acid or phosphorus oxychloride. For example, cyclization of hydrazide intermediates under reflux (120°C, 2–4 hours) yields thiazolidinone derivatives . Substitution reactions on the benzylidene or pyrazole moieties are also critical for introducing functional groups .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., aromatic proton signals at δ 7.2–7.8 ppm for phenyl groups) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches .
- Mass Spectrometry (MS) : For molecular ion peaks and fragmentation patterns (e.g., [M+1]⁺ signals) .
Q. What standard bioassays evaluate the antimicrobial activity of thiazolidinone derivatives?
Agar dilution and disc diffusion assays are widely used. Minimum inhibitory concentration (MIC) values are determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antioxidant activity is assessed via DPPH radical scavenging assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Catalyst Screening : Lewis acids like ZnCl₂ or I₂ can accelerate imine formation .
- Temperature Control : Stepwise heating (e.g., 65°C for imine formation, 120°C for cyclization) reduces side reactions .
- Purity Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .
Q. How can tautomerism in the thiazolidinone ring be resolved during structural characterization?
Tautomerism between thione (C=S) and thiol (SH) forms is addressed via:
Q. How do substituents on the pyrazole and phenyl rings influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
- Butoxy groups improve lipid solubility, enhancing membrane penetration in Gram-positive bacteria .
- Methyl substituents on the pyrazole reduce steric hindrance, favoring target binding .
Q. How should researchers address contradictory bioactivity results between studies?
Contradictions arise from variations in:
- Purity : Impurities ≥5% can skew MIC values; validate via elemental analysis or LC-MS .
- Assay Conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hours) .
- Structural Isomerism : Ensure stereochemical consistency (e.g., Z/E configuration) via NOESY NMR .
Methodological Guidance
Designing Analogues for SAR Studies
- Core Modifications : Replace the butoxy group with methoxy or ethoxy to study chain-length effects .
- Heterocycle Substitution : Introduce triazole or oxadiazole rings instead of pyrazole to assess heteroatom impacts .
- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies to map binding interactions .
Handling Stability and Solubility Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
